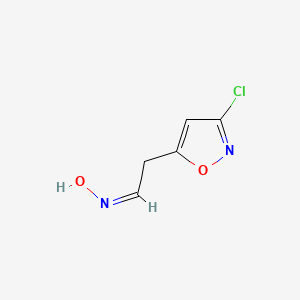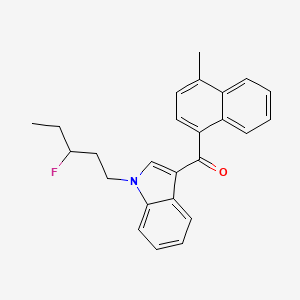
MAM2201 N-(3-fluoropentyl) isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(3-fluoropentyl) isomer differs from MAM2201 by having fluorine at the 3 position rather than the 5 position of the alkyl chain. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
科学的研究の応用
Analytical Techniques in Forensic Science
A study conducted by Tang et al. (2017) focused on the differentiation and identification of isomers related to synthetic cannabinoids, including compounds similar to MAM2201 N-(3-fluoropentyl) isomer. This research is crucial in forensic science for accurately identifying substances in legal and criminal investigations. Techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy were utilized to distinguish between different isomers (Tang et al., 2017).
Chemical Structure and Spectroscopy
Hirota (1965) investigated rotational isomerism in molecules like 3-fluoropropene, which is structurally relevant to MAM2201 N-(3-fluoropentyl) isomer. This study provides insights into the molecular structure and behavior of similar compounds, offering a deeper understanding of their physical and chemical properties (Hirota, 1965).
Conformational Analysis
Research by Cervellati and Scappini (1980) on N-methyl-m-fluoroaniline, a compound with similarities to MAM2201 N-(3-fluoropentyl) isomer, explored conformational analysis through low-resolution microwave spectroscopy. Such studies contribute to understanding the dynamic behavior of molecules and their potential applications in various scientific fields (Cervellati & Scappini, 1980).
Photoinduced Molecular Processes
Stanier et al. (2002) examined the photoinduced shuttling in molecular structures, which is relevant to understanding the behavior of MAM2201 N-(3-fluoropentyl) isomer under certain conditions. This area of research can pave the way for developing new materials and technologies based on similar molecular structures (Stanier et al., 2002).
Isomerism in Medicinal Chemistry
Research on the formation and transformation of isomeric compounds, as investigated by Ōki et al. (1988), provides critical insights for medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Understanding isomerism is crucial for optimizing the efficacy and safety of pharmaceuticals (Ōki et al., 1988).
Quartz Crystal Microbalance in Biosensing
Liu, Zhou, and Guo (2013) utilized quartz crystal microbalance technology for detecting specific proteins, highlighting the potential for using MAM2201 N-(3-fluoropentyl) isomer or similar compounds in biosensor development. This application is significant in biomedical research and diagnostics (Liu, Zhou, & Guo, 2013).
Photochemistry in Gas Phase Reactions
Al-ani (1973) conducted a study on the photochemistry of fluoro(trifluoromethyl)benzenes in the gas phase, which can be related to the photochemical behavior of compounds like MAM2201 N-(3-fluoropentyl) isomer. Understanding these reactions is crucial in fields like atmospheric chemistry and environmental science (Al-ani, 1973).
Anaerobic Transformation in Environmental Chemistry
Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols as analogues. This type of research is relevant to environmental chemistry, particularly in understanding the degradation and transformation of synthetic compounds in nature (Genthner, Townsend, & Chapman, 1989).
特性
CAS番号 |
1797983-61-9 |
|---|---|
製品名 |
MAM2201 N-(3-fluoropentyl) isomer |
分子式 |
C25H24FNO |
分子量 |
373.471 |
IUPAC名 |
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3 |
InChIキー |
KEFSMRMUICTKBX-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
外観 |
Assay:≥95%A solution in methanol |
同義語 |
(1-(3-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



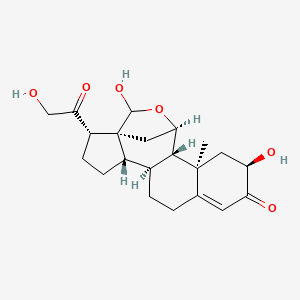


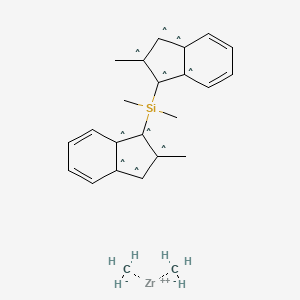
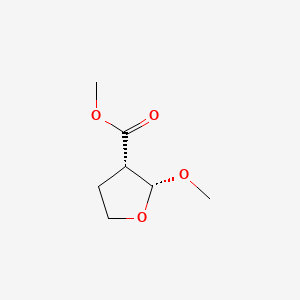
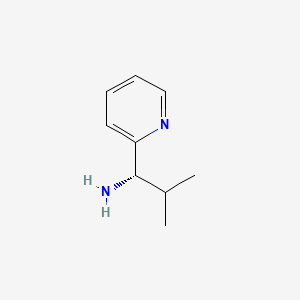
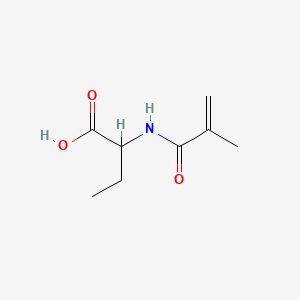
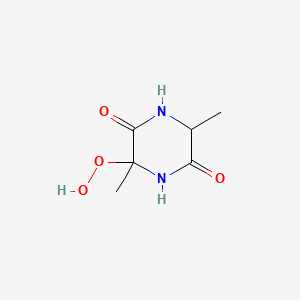
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
